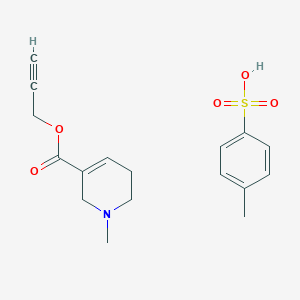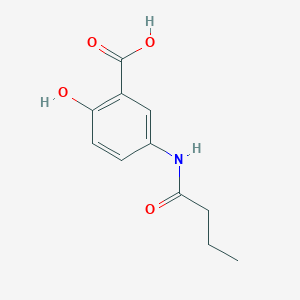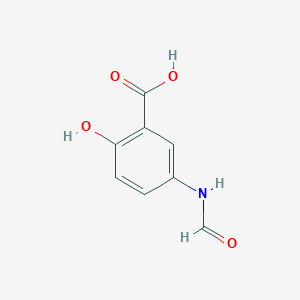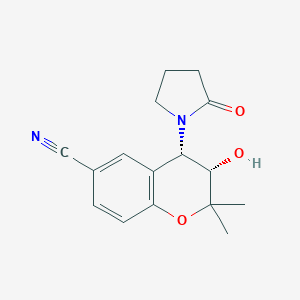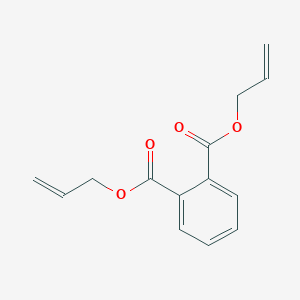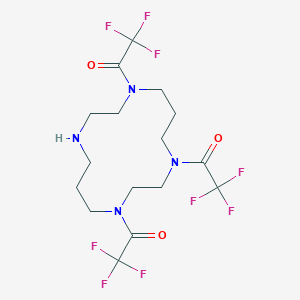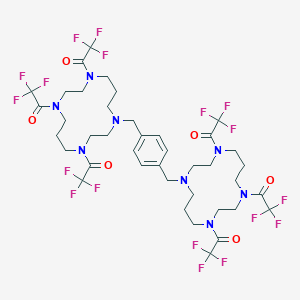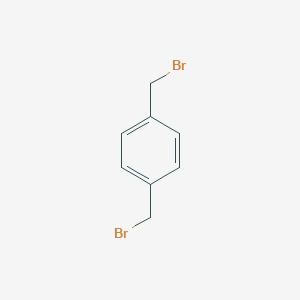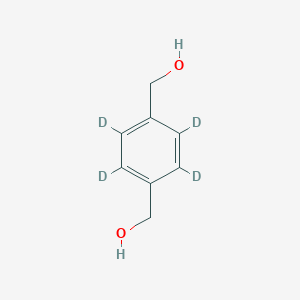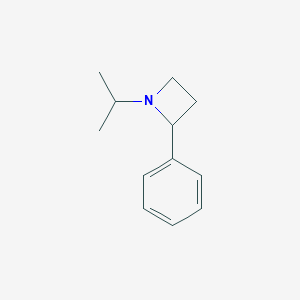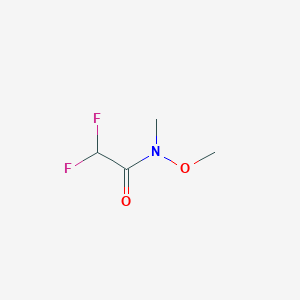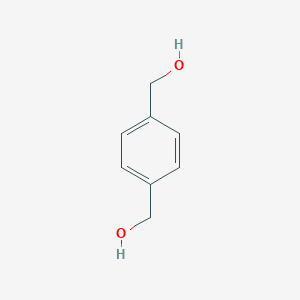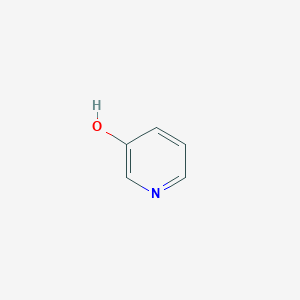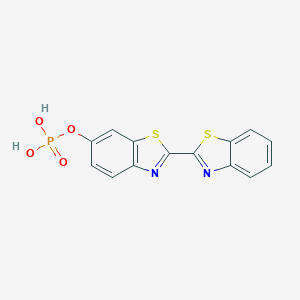
Attophos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Attophos is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphine-based compound that has shown promising results in catalysis, organic synthesis, and medicinal chemistry.
科学的研究の応用
Attophos has found various applications in scientific research, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Attophos has been used as a ligand for metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. In organic synthesis, Attophos has been used as a reagent for the synthesis of various compounds, including chiral alcohols and amino acids. In medicinal chemistry, Attophos has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of Attophos is not fully understood, but it is believed to act as a nucleophile in various reactions. In metal-catalyzed reactions, Attophos acts as a ligand, coordinating with the metal center to facilitate the reaction. In organic synthesis, Attophos acts as a reagent, reacting with the substrate to form the desired product. In medicinal chemistry, Attophos is believed to act by inhibiting the growth of cancer cells, although the exact mechanism is not yet known.
生化学的および生理学的効果
The biochemical and physiological effects of Attophos are not well studied, but it has been shown to be relatively non-toxic in animal studies. In one study, Attophos was administered to rats at a dose of 500 mg/kg, and no significant toxicity was observed. However, further studies are needed to fully understand the biochemical and physiological effects of Attophos.
実験室実験の利点と制限
One advantage of using Attophos in lab experiments is its high reactivity and selectivity, which makes it a useful reagent in various reactions. Another advantage is its relatively low toxicity, which makes it a safe compound to handle in the laboratory. However, one limitation of using Attophos is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on Attophos, including its use in the synthesis of new compounds, its potential as an anti-cancer agent, and its use in catalysis. One area of interest is the development of new synthetic routes for Attophos, which could lead to more efficient and cost-effective methods for its production. Another area of interest is the study of its potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, there is significant potential for the use of Attophos in catalysis, particularly in the development of new metal-catalyzed reactions.
合成法
Attophos can be synthesized using various methods, including the reaction of triphenylphosphine with chloroacetonitrile, followed by the reaction with an appropriate aldehyde or ketone. Another method involves the reaction of triphenylphosphine with an α-haloacetophenone, followed by the reaction with an aldehyde or ketone. The synthesis of Attophos is a multi-step process that requires careful optimization to achieve high yields and purity.
特性
CAS番号 |
142441-49-4 |
|---|---|
製品名 |
Attophos |
分子式 |
C14H9N2O4PS2 |
分子量 |
364.3 g/mol |
IUPAC名 |
[2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19) |
InChIキー |
BTKMJKKKZATLBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
その他のCAS番号 |
142441-49-4 |
同義語 |
AttoPhos |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



